molecular formula C15H13Cl B074373 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene CAS No. 1210-33-9

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Cat. No.: B074373
CAS No.: 1210-33-9
M. Wt: 228.71 g/mol
InChI Key: QPERNSDCEUTOTE-UHFFFAOYSA-N
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Description

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene is an organic compound with the molecular formula C15H13Cl It is a derivative of dibenzo[a,d]cycloheptene, characterized by the presence of a chlorine atom at the 5-position and a dihydro structure at the 10,11-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene can be achieved through several methods. One notable method involves the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and proceeds through an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . This method is efficient, regioselective, and step-economical.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The dihydro structure can be oxidized to form the corresponding dibenzo[a,d]cycloheptene.

    Reduction Reactions: The compound can undergo reduction to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of suitable nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted dibenzo[a,d]cycloheptenes.

    Oxidation: Formation of dibenzo[a,d]cycloheptene.

    Reduction: Formation of reduced derivatives with different functional groups.

Scientific Research Applications

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-5H-dibenzo[a,d]cycloheptene: Lacks the chlorine atom at the 5-position.

    5-Bromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene: Contains a bromine atom instead of chlorine.

    5-Fluoro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene: Contains a fluorine atom instead of chlorine.

Uniqueness

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

2-chlorotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPERNSDCEUTOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153103
Record name 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro-
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Molecular Weight

228.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210-33-9
Record name 5-Chlorodibenzosuberane
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Record name 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro-
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Record name 1210-33-9
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Record name 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro-
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Record name 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
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Synthesis routes and methods

Procedure details

350 ml of thionyl chloride are added dropwise at a temperature of 30 to 40° to a solution of 201.5 g of crude 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol in 700 ml of dry benzene over a period of 40 minutes. Subsequently, the mixture is heated to boiling under reflux for an additional 1.5 hours and concentrated in vacuo. The residue is diluted 2 to 3 times with 300 ml of benzene each time and in each case again evaporated. There is obtained 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene as a beige crystalline mass of melting point 99-101° which is used in the next step without further purification. By recrystallization from carbon tetrachloride there is obtained material of melting point 104°-105° C.
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
201.5 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
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5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
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5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Reactant of Route 4
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Reactant of Route 5
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

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